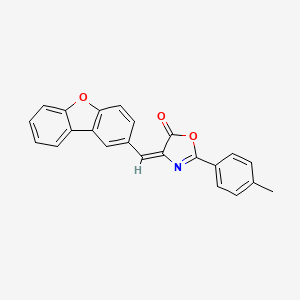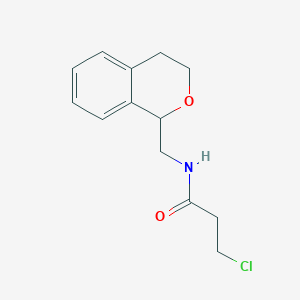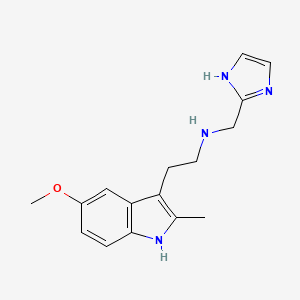![molecular formula C20H18Cl2N2O2S2 B11509517 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one CAS No. 81512-16-5](/img/structure/B11509517.png)
2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorophenyl isothiocyanate with an appropriate amine to form an intermediate, which then undergoes cyclization to yield the thiazolidinone ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives. These products can have different biological activities and applications.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation and pain . It may also interfere with the replication of microbial cells, contributing to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylacetic acid: Known for its use in the synthesis of various pharmaceuticals.
4-Chlorophenethylamine: Used in the production of psychoactive substances.
Fenvalerate: An insecticide with a similar aromatic structure.
Uniqueness
What sets 2-(4-Chlorophenyl)-3-{2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-YL]ethyl}-1,3-thiazolidin-4-one apart is its dual thiazolidinone rings, which contribute to its diverse biological activities. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
81512-16-5 |
|---|---|
Formule moléculaire |
C20H18Cl2N2O2S2 |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-[2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18Cl2N2O2S2/c21-15-5-1-13(2-6-15)19-23(17(25)11-27-19)9-10-24-18(26)12-28-20(24)14-3-7-16(22)8-4-14/h1-8,19-20H,9-12H2 |
Clé InChI |
IOYLFSPNQSLYQQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)CCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,5,5-tetramethyl-6-[(E)-phenyl(2-phenylhydrazinylidene)methyl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11509445.png)
![Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B11509448.png)
![(2E)-3-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11509453.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N,N-diphenylacetamide](/img/structure/B11509465.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11509467.png)
![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B11509471.png)
![5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide](/img/structure/B11509478.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B11509479.png)

![N-[4-(benzyloxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11509482.png)

![{4-[3-acetyl-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11509496.png)
